1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one
Description
The compound 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one (CAS: 1705781-66-3) features an 8-azabicyclo[3.2.1]octane core, a bicyclic amine structure common in bioactive molecules. Its substituents include a methanesulfonyl group at position 3 and a 2-(3-methoxyphenyl)ethyl ketone group at position 8 (Figure 1). The molecular formula is C₁₉H₂₃NO₄S (MW: 361.45 g/mol) .
This combination suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets or enzyme modulation.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-15-5-3-4-12(8-15)9-17(19)18-13-6-7-14(18)11-16(10-13)23(2,20)21/h3-5,8,13-14,16H,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCKBXJUOSORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central feature of the compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The following table compares the target compound with structurally related analogs, focusing on substituents, synthesis, and properties:
Key Differences and Implications
Electronic and Steric Effects
- Methanesulfonyl vs. Chloro/Indole : The methanesulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro group in compound 24 or the indole moiety in derivatives. This may enhance solubility but reduce membrane permeability .
- 3-Methoxyphenyl vs. o-Tolyl/Naphthyloxy: The 3-methoxyphenyl group balances lipophilicity and electron-donating effects, contrasting with the non-polar o-tolyl () or bulky naphthyloxy () groups. This difference could influence receptor binding specificity .
Biological Activity
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique bicyclic structure and potential pharmacological applications. Its molecular formula is with a molecular weight of approximately 371.5 g/mol. This compound is classified as a bioactive reagent, particularly in non-human research settings, and exhibits significant biological activity, especially in neuropharmacology and receptor interactions .
Chemical Structure and Properties
The compound features a bicyclic framework with a methanesulfonyl substituent attached to one nitrogen atom, along with a phenyl group connected via an ethanone linkage. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it an interesting candidate for further research in medicinal chemistry .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO3S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1705664-97-6 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as JAK1 and TYK2 kinases. It acts as a potent inhibitor of these kinases, which are crucial in mediating pro-inflammatory cytokine signaling pathways. The compound demonstrates high potency with IC50 values of 4 nM for JAK1 and 5 nM for TYK2, indicating its potential therapeutic applications in conditions characterized by inflammation .
Biological Activities
Research indicates that modifications to the substituents on the bicyclic core can significantly alter the binding affinity and selectivity for various biological targets, which is critical for drug design. The compound's ability to inhibit JAK1-mediated IL-6 signaling highlights its relevance in inflammatory diseases .
Pharmacokinetics
The compound is characterized by good oral bioavailability, allowing for convenient administration in potential therapeutic settings. Its pharmacokinetic profile suggests that it could be effective in treating diseases where JAK1 and TYK2 play pivotal roles.
Case Studies
Recent studies have explored the effects of this compound on various cellular models:
- Inflammatory Response : In vitro experiments demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in response to stimuli.
- Neuropharmacological Effects : Animal models showed that the compound could modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like 8-azabicyclo[3.2.1]octan derivatives and methanesulfonyl compounds. Key steps include:
- Formation of the bicyclic core.
- Introduction of the methanesulfonyl group.
- Attachment of the phenyl moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structural integrity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one?
- Methodological Answer : The synthesis of bicyclo[3.2.1]octane derivatives often employs radical cyclization or functionalization of preformed scaffolds. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for similar azabicyclic compounds . Key steps include:
- Step 1 : Prepare the azetidin-2-one precursor with appropriate substituents.
- Step 2 : Use radical initiators (e.g., AIBN) to cyclize intermediates into the bicyclic core.
- Step 3 : Introduce the methanesulfonyl and 3-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
Optimization may require adjusting solvent polarity (toluene vs. THF) and temperature to control stereoselectivity .
Q. How can the stereochemistry and purity of this compound be validated?
- Methodological Answer : Use chiral HPLC coupled with polarimetric detection to confirm enantiomeric purity. For diastereomers, NMR spectroscopy (e.g., NOESY or COSY) can resolve spatial relationships between protons in the bicyclic system. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for fluorophenyl-substituted analogs .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : Stability under ambient conditions is influenced by the methanesulfonyl group’s electron-withdrawing effects. Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis. Monitor degradation via LC-MS over 24–72 hours under varying pH (4–9) and temperature (25–40°C) to identify labile sites .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize radioligand binding assays (e.g., dopamine/serotonin/norepinephrine transporters) due to structural similarity to DAT/SERT/NET inhibitors . For CNS targets, use primary neuronal cultures to assess cytotoxicity (via MTT assay) and functional activity (e.g., calcium imaging). Include SCH 221510 (a structurally related NOP receptor agonist) as a positive control for anxiolytic-like effects .
Advanced Research Questions
Q. How do substituent variations on the bicyclo[3.2.1]octane core affect receptor binding affinity and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:
- Varied sulfonyl groups (e.g., trifluoromethanesulfonyl vs. methanesulfonyl).
- Alternative aryl substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl).
Measure binding affinities (Ki) using competitive displacement assays (e.g., against μ-opioid or NOP receptors). For example, SCH 221510’s selectivity for NOP over μ/κ/δ-opioid receptors (>50-fold) was attributed to its bis(2-methylphenyl)methyl group .
Q. What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?
- Methodological Answer : Use rodent models for anxiety (e.g., elevated plus-maze, fear-potentiated startle) or pain (e.g., chronic constriction injury). Administer the compound orally (1–30 mg/kg) and compare to CDP (chlordiazepoxide) for anxiolytic effects. Monitor side effects (e.g., motor coordination via rotarod) to assess therapeutic index. Chronic dosing (14-day b.i.d.) in rats can evaluate tolerance development .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., NOP). Use QSAR models to correlate logP, topological polar surface area (TPSA), and metabolic stability (e.g., cytochrome P450 liability). For example, a TPSA <60 Ų suggests better blood-brain barrier penetration .
Q. How can contradictory data on stereoselective binding be resolved?
- Methodological Answer : Discrepancies in stereoselectivity (e.g., modest vs. high enantiomeric excess) may arise from assay conditions. Address this by:
- Standardizing assay protocols (e.g., buffer ionic strength, temperature).
- Using chiral stationary phases in affinity chromatography to isolate enantiomers.
- Validating findings across multiple models (e.g., transfected cells vs. native tissue) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Wear P95 respirators and nitrile gloves to avoid inhalation/skin contact. Use fume hoods with ≥100 ft/min airflow. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Stability data indicate no explosive risk, but avoid strong oxidizers (e.g., peroxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
